molecular formula C8H2BrClFNO2 B13484738 4-Bromo-5-chloro-7-fluoroindoline-2,3-dione

4-Bromo-5-chloro-7-fluoroindoline-2,3-dione

Cat. No.: B13484738
M. Wt: 278.46 g/mol
InChI Key: WTGJPBWOHVEYIR-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-7-fluoroindoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the indoline-2,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-7-fluoroindoline-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of indoline-2,3-dione derivatives. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-7-fluoroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2,3-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents at the halogen positions .

Scientific Research Applications

4-Bromo-5-chloro-7-fluoroindoline-2,3-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-7-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoroindoline-2,3-dione
  • 6-Chloro-7-fluoroindoline-2,3-dione
  • 7-Fluoroindoline-2,3-dione

Uniqueness

4-Bromo-5-chloro-7-fluoroindoline-2,3-dione is unique due to the presence of three different halogen atoms, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C8H2BrClFNO2

Molecular Weight

278.46 g/mol

IUPAC Name

4-bromo-5-chloro-7-fluoro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2BrClFNO2/c9-5-2(10)1-3(11)6-4(5)7(13)8(14)12-6/h1H,(H,12,13,14)

InChI Key

WTGJPBWOHVEYIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Br)C(=O)C(=O)N2)F

Origin of Product

United States

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